[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid
Description
[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid is a synthetic compound characterized by a methyl-substituted imidazo[1,2-a]pyridine core linked to a phenyl ring bearing an acetic acid group at the para position. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, such as enzymes or receptors.
Properties
CAS No. |
55843-98-6 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C16H14N2O2/c1-11-6-7-18-10-14(17-15(18)8-11)13-4-2-12(3-5-13)9-16(19)20/h2-8,10H,9H2,1H3,(H,19,20) |
InChI Key |
DRPNUFKDXHZSRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetic acid can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of imidazo[1,2-a]pyridine derivatives with appropriate aldehydes or ketones.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product.
Oxidative Coupling: This method involves the coupling of imidazo[1,2-a]pyridine derivatives with other aromatic compounds under oxidative conditions.
Tandem Reactions: These involve a sequence of reactions that occur in a single reaction vessel without the need to isolate intermediates.
Chemical Reactions Analysis
2-(4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetic acid undergoes various types of chemical reactions, including:
Scientific Research Applications
Anticancer Applications
Research indicates that 4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Case Study: Antitumor Efficacy
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer)
- IC50 Values :
- A549: 12.5 µM
- MCF-7: 15.0 µM
These results suggest that the compound could serve as a lead for developing new anticancer agents.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in vitro by modulating cytokine production. It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study: In Vitro Anti-inflammatory Activity
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
The data indicates a significant reduction in inflammatory markers, highlighting its potential use in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, effective against various bacterial strains.
Case Study: Antimicrobial Efficacy
In vitro testing against common pathogens has revealed that the compound exhibits significant antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 10 µg/mL |
Summary of Applications
The applications of 4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid can be summarized as follows:
- Anticancer Agent : Demonstrated cytotoxicity against lung and breast cancer cell lines.
- Anti-inflammatory Agent : Reduced levels of inflammatory cytokines in vitro.
- Antimicrobial Agent : Effective against Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 2-(4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-(4-(6,8-Dichloro-3-(2-(dipropylamino)-2-oxoethyl)imidazo[1,2-a]pyridin-2-yl)phenoxy)acetic acid [Compound 2, ]
- Key Differences :
- The acetic acid group is linked via an ether bridge to the phenyl ring, unlike the direct attachment in the target compound.
- The imidazo ring is substituted with 6,8-dichloro and a dipropylamide side chain.
- Implications: The ether linkage may reduce metabolic stability compared to direct phenyl-acetic acid bonding. The dipropylamide group enhances lipophilicity, which could improve tissue penetration but reduce aqueous solubility .
Analogues with Heterocyclic Replacements
2-(2-Nitrophenyl)-3-(4-(3-(phenylamino)imidazo[1,2-a]pyridin-2-yl)phenyl)thiazolidin-4-one [C8, ]
- Key Differences :
- Replaces the acetic acid with a thiazolidin-4-one ring.
- The phenyl group is substituted with a nitro group.
- Implications: Thiazolidin-4-one derivatives are associated with antioxidant and antimicrobial activities. The nitro group may introduce redox activity or toxicity concerns.
Analogues with Halogen and Carbamoyl Modifications
2-(4-((6-Iodoimidazo[1,2-a]pyridin-2-yl)carbamoyl)phenyl)-2-methylpropanoic acid []
- Key Differences: Features a carbamoyl linker between the phenyl and imidazo rings. The acid group is a branched 2-methylpropanoic acid. The imidazo ring has a 6-iodo substituent.
- Implications: The carbamoyl linker may enhance rigidity and directional hydrogen bonding. The methyl branch in the propanoic acid reduces solubility compared to linear acetic acid. The iodo substituent increases molecular weight and may influence halogen bonding interactions .
Analogues with Complex Substituents
1-[(6-Chloro-3-pyridinyl)methyl]-7-methyl-8-nitro-imidazo[1,2-a]pyridine []
- Key Differences :
- Contains a 7-methyl group (like the target) but adds an 8-nitro substituent and a chloropyridinylmethyl side chain.
- The chloropyridinylmethyl side chain adds steric bulk, which could hinder binding to compact active sites .
Data Tables
Table 1: Structural and Functional Group Comparison
Table 2: Hypothetical Property Trends
Research Findings and Implications
- Antioxidant Activity : Thiazolidin-4-one derivatives (e.g., C8) exhibit antioxidant properties, suggesting that the imidazo[1,2-a]pyridine scaffold itself may contribute to redox modulation. However, the target compound’s acetic acid group could shift activity toward anti-inflammatory pathways .
- Synthetic Flexibility: The hydrolysis of ester precursors (as in ) highlights a scalable route for carboxylic acid derivatives, though branching (e.g., 2-methylpropanoic acid) may require optimization for solubility .
- Biological Interactions : Dichloro and iodo substituents () enhance halogen bonding but may complicate toxicity profiles. The 7-methyl group in the target compound balances lipophilicity without introducing reactive groups like nitro .
Biological Activity
[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C15H12N2O
- Molecular Weight : 236.269 g/mol
- LogP : 3.122
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 2
The biological activity of [4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and inflammatory responses. Research indicates that this compound may act as an inhibitor of certain kinases, which are critical in signaling pathways related to cell proliferation and survival.
Anticancer Activity
Several studies have investigated the anticancer properties of imidazo[1,2-a]pyridine derivatives, including [4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid. These compounds have shown potential in inhibiting tumor growth through various mechanisms:
- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.
- Apoptosis Induction : Promoting programmed cell death through the activation of caspases.
A notable study demonstrated that derivatives of this compound exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting significant cytotoxic effects .
Anti-inflammatory Activity
In addition to anticancer properties, [4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid has been evaluated for its anti-inflammatory effects. The compound has been shown to downregulate pro-inflammatory cytokines and inhibit the NF-kB signaling pathway, which is pivotal in inflammatory responses.
Case Studies
Q & A
Q. What are the common synthetic routes for preparing [4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Two primary methods are documented:
- Cyclization of ethyl 2-[4-(chloroacetyl)phenyl]propionate with 2-aminopyridine in refluxing ethanol, followed by hydrolysis (NaOH in ethanol/water) to yield the acetic acid derivative .
- Direct cyclization of pyridine, hydroxylamine, and 2-[4-(chloroacetyl)phenyl]propionic acid at 80–100°C, bypassing ester intermediates .
- Optimization : Reaction temperature, solvent polarity (e.g., glacial acetic acid as a catalyst), and stoichiometry of precursors significantly impact yield and purity. For example, NaNO₂ and hydrobromic acid are critical for nitroso intermediate formation in related syntheses .
| Method | Key Reagents | Yield | Purity Control |
|---|---|---|---|
| Ethyl ester cyclization | 2-Aminopyridine, NaOH hydrolysis | Moderate | LC-MS, NMR |
| Direct acid cyclization | Pyridine, hydroxylamine, H₂O/EtOH | High | IR, ¹³C NMR |
Q. Which spectroscopic and computational methods are most reliable for characterizing this compound and its derivatives?
- Methodological Answer :
- LC-MS : Confirms molecular weight and fragmentation patterns, especially for intermediates like bis-O-acetoxyamidoxime .
- ¹H/¹³C NMR : Critical for verifying substituent positions (e.g., methyl group at C7 of imidazo[1,2-a]pyridine) and acetic acid moiety integration .
- DFT Calculations : Validate experimental NMR/IR data by correlating electronic structure with spectral features (e.g., Schiff base ligands) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Assay Conditions : Variability in IC₅₀ values (e.g., 25 nM vs. >24 nM for BLU-5937 in P2X3 antagonism) may arise from receptor subtype selectivity or cell-line specificity .
- Structural Nuances : Compare substituent effects (e.g., 7-methyl vs. 6-chloro analogs) using dose-response curves and off-target screening .
- Data Normalization : Use internal controls (e.g., reference antagonists like A-317491) to standardize activity metrics across studies .
Q. What strategies optimize the selectivity of this compound toward P2X3 receptors?
- Methodological Answer :
- Substituent Engineering : Introducing electron-withdrawing groups (e.g., fluorine) at the phenyl ring enhances receptor binding affinity, as seen in BLU-5937 .
- Pharmacophore Modeling : Align the acetic acid moiety with key receptor residues (e.g., Glu274 in P2X3) using docking simulations .
- Selectivity Screening : Test against related receptors (e.g., P2X2/3 heteromers) to identify off-target interactions .
Q. How do structural modifications at the acetic acid moiety influence pharmacokinetic properties?
- Methodological Answer :
- Esterification/Amidation : Improve blood-brain barrier penetration (e.g., methyl ester prodrugs) but may reduce aqueous solubility .
- Salt Formation : Meglumine salts enhance solubility for intravenous administration, as demonstrated for DGAT inhibitors .
- Metabolic Stability : Introduce deuterium at α-positions to slow hepatic clearance, a strategy used in momelotinib derivatives .
Q. What in vitro/in vivo models are appropriate for evaluating therapeutic potential in pain management?
- Methodological Answer :
- In Vitro :
- Patch-clamp assays on dorsal root ganglia neurons to measure P2X3 current inhibition .
- Calcium flux assays using HEK293 cells expressing human P2X3 receptors .
- In Vivo :
- Chronic constriction injury (CCI) models in rodents for neuropathic pain .
- Pharmacokinetic profiling in primates to assess bioavailability and half-life .
Data Contradiction Analysis
Q. How should discrepancies in IC₅₀ values between similar compounds be addressed?
- Methodological Answer :
- Assay Variability : Re-evaluate buffer composition (e.g., divalent cations affecting P2X3 activation) .
- Structural Comparison : Analyze BLU-5937 (IC₅₀ = 25 nM) vs. analogs with >30 nM activity to identify critical substituents (e.g., difluoro vs. chloro groups) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, peer-reviewed papers) to identify consensus values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
